molecular formula C9H15N3O B166748 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 139269-06-0

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No.: B166748
CAS No.: 139269-06-0
M. Wt: 181.23 g/mol
InChI Key: XXIODYOSZOJCLL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common synthetic route includes the cyclization of an amidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The resulting oxadiazole can then be coupled with a piperidine derivative through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIODYOSZOJCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601012
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139269-06-0
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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